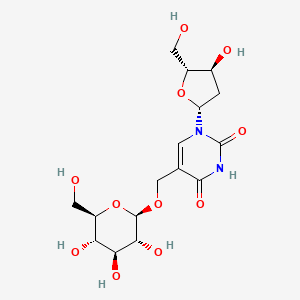
(beta-D-glucopyranosyloxymethyl)deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(beta-D-glucopyranosyloxymethyl)deoxyuridine is a pyrimidine 2'-deoxyribonucleoside having beta-D-glucopyranosyloxymethyluracil (base J) as the nucleobase. It has a role as a eukaryotic metabolite. It is a pyrimidine 2'-deoxyribonucleoside and a beta-D-glucoside. It derives from a 5-hydroxymethyluracil.
Applications De Recherche Scientifique
Synthesis Challenges and Solutions : Turner et al. (2003) investigated the synthesis of oligonucleotides containing 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine. They identified decomposition issues in existing preparation methods, suggesting an alternative approach using phosphoramidite 21 and short ammonia treatment to suppress decomposition (Turner et al., 2003).
Epigenetic DNA Bases and Transcription Regulation : Chakrapani et al. (2022) explored the use of 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine in the context of epigenetics. They found that glucosylated pyrimidines protect DNA from cleavage by restriction endonucleases and have varying effects on transcription, indicating a potential role in epigenetic regulation (Chakrapani et al., 2022).
Modified d-Nucleoside Synthesis : Wijsman et al. (2010) focused on synthesizing derivatives of 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine, which is a modified d-nucleoside from the DNA of Trypanosoma brucei. This research contributes to understanding the chemical nature of nucleic acids in specific parasites (Wijsman et al., 2010).
Base J in DNA Replication : Ji and Wang (2014) reported the use of T4 bacteriophage β-glucosyltransferase for synthesizing base J-containing oligodeoxyribonucleotides, where base J includes 5-hydroxymethyl-2-deoxyuridine. They found that base J can moderately block DNA replication and does not induce mutations during replication in human cells (Ji & Wang, 2014).
Nucleoside Analogue Synthesis and Prodrug Design : Sun et al. (2020) developed L-aspartic acid β-ester and L-glutamic acid γ-ester of floxuridine (5-fluoro-2-deoxyuridine) to enhance metabolic stability and target cancer cells. This study demonstrates the potential of modifying nucleosides like 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine for therapeutic applications (Sun et al., 2020).
Computational Analysis of O-GlcNAcase Inhibitors : Alencar et al. (2012) conducted computational analysis to understand the interactions between human O-GlcNAcase and inhibitors, which is relevant for diseases like cancer and diabetes. Their findings could aid in designing new inhibitors targeting enzymes that interact with modified nucleosides (Alencar et al., 2012).
Enzymatic Glucosylation of 2'-Deoxynucleosides : Ye et al. (2011) described an enzymatic approach for glucosylation of 2'-deoxynucleosides using β-glycosidase from bovine liver, offering an efficient method for synthesizing glucosylated derivatives like 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine (Ye et al., 2011).
QM/MM Molecular Dynamics Simulation : Lameira et al. (2010) applied quantum mechanics/molecular mechanics molecular dynamics simulations to study interactions of bacterial Clostridium perfringens homologue with inhibitors. This research provides insights into the molecular interactions of modified nucleosides (Lameira et al., 2010).
Propriétés
Formule moléculaire |
C16H24N2O11 |
|---|---|
Poids moléculaire |
420.37 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H24N2O11/c19-3-8-7(21)1-10(28-8)18-2-6(14(25)17-16(18)26)5-27-15-13(24)12(23)11(22)9(4-20)29-15/h2,7-13,15,19-24H,1,3-5H2,(H,17,25,26)/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1 |
Clé InChI |
LHASLBSEALHFGO-URARBOGNSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)COC3C(C(C(C(O3)CO)O)O)O)CO)O |
Synonymes |
5-((glucopyranosyloxy)methyl)uracil beta-D-glucosyl-hydroxymethyluracil beta-D-glucosylhydroxymethyluracil beta-GHMU DNA base J J base |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


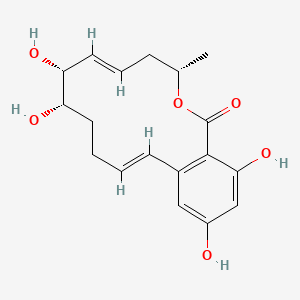
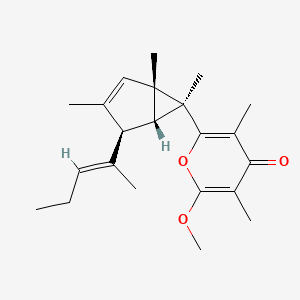
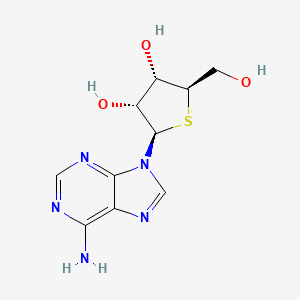
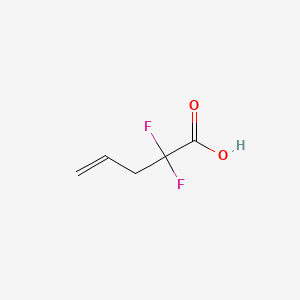
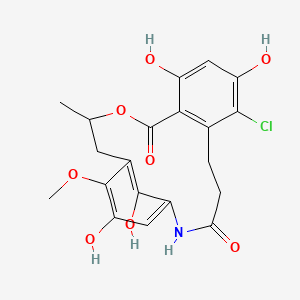
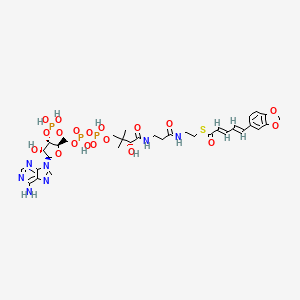

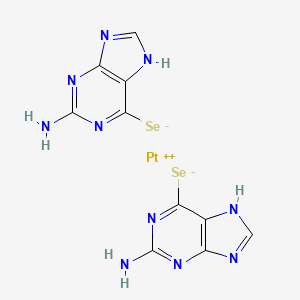
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)
![2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B1249108.png)

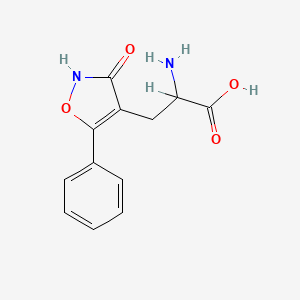
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)

